molecular formula C9H17NO B6601742 rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1083041-72-8

rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B6601742
CAS RN: 1083041-72-8
M. Wt: 155.24 g/mol
InChI Key: WKJKNBGLAJNORB-KHONBHQKSA-N
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Description

The compound “rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol” is a type of organic compound that features an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has been a subject of research for many groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . An alternative approach involves methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C7H13NO . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The synthesis of this compound often involves the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones . The reaction proceeds in 42–96% yield with an interesting control of the stereochemistry .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 229.6±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 54.2±6.0 kJ/mol and a flash point of 116.8±11.0 °C .

Future Directions

The future directions for the research on this compound could involve further exploration of its synthesis methods, as well as investigation into its potential biological activities given its structural similarity to tropane alkaloids .

properties

IUPAC Name

(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-6-8-4-3-7(10(8)2)5-9(6)11/h6-9,11H,3-5H2,1-2H3/t6-,7?,8?,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJKNBGLAJNORB-KHONBHQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2C)CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC2CCC1N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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